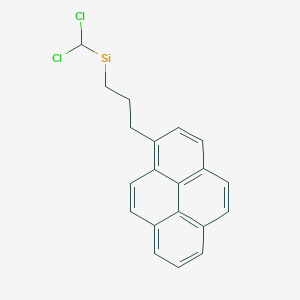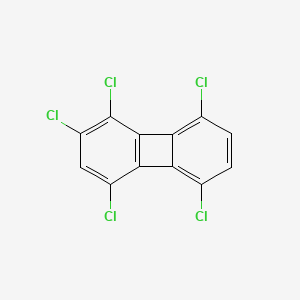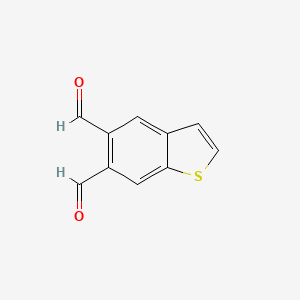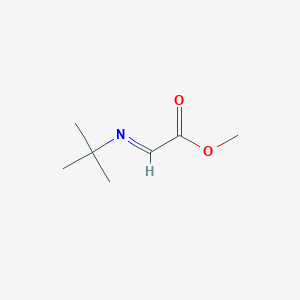
Methyl 4-nitrohex-4-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-nitrohex-4-enoate is an organic compound that belongs to the class of nitroalkenes It is characterized by the presence of a nitro group (-NO2) attached to a hexene chain with an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 4-nitrohex-4-enoate can be synthesized through several methods. One common approach involves the nitration of hex-4-enoic acid followed by esterification with methanol. The nitration reaction typically requires a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The esterification process involves the reaction of the nitrated product with methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid (HCl).
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The nitration and esterification reactions can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-nitrohex-4-enoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Reduction: The double bond in the hexene chain can be hydrogenated to form a saturated ester using hydrogen gas and a metal catalyst such as palladium or platinum.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.
Reduction: Hydrogen gas (H2), palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Reduction of the nitro group: Methyl 4-aminohex-4-enoate.
Hydrogenation of the double bond: Methyl 4-nitrohexanoate.
Aplicaciones Científicas De Investigación
Methyl 4-nitrohex-4-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving nitroalkene biochemistry and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of methyl 4-nitrohex-4-enoate involves its interaction with molecular targets through its nitro and ester functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and proteins. The ester group can be hydrolyzed to release the corresponding acid and alcohol, which can further participate in biochemical pathways. The compound’s reactivity with nucleophiles and electrophiles makes it a versatile molecule in various chemical and biological processes.
Comparación Con Compuestos Similares
Methyl 4-nitrohex-4-enoate can be compared with other nitroalkenes and esters:
Similar Compounds:
Uniqueness: this compound is unique due to its specific combination of a nitro group and an ester functional group on a hexene chain. This combination imparts distinct reactivity and potential applications compared to other nitroalkenes and esters. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in synthetic chemistry and research.
Propiedades
Número CAS |
112402-55-8 |
|---|---|
Fórmula molecular |
C7H11NO4 |
Peso molecular |
173.17 g/mol |
Nombre IUPAC |
methyl 4-nitrohex-4-enoate |
InChI |
InChI=1S/C7H11NO4/c1-3-6(8(10)11)4-5-7(9)12-2/h3H,4-5H2,1-2H3 |
Clave InChI |
MHTDZXCRELLROP-UHFFFAOYSA-N |
SMILES canónico |
CC=C(CCC(=O)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,5-Dimethyl-2-[2-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]cyclohexane-1,3-dione](/img/structure/B14314747.png)



![2,2,4,4-Tetramethyl-3-oxa-6-selenabicyclo[3.1.0]hex-1(5)-ene](/img/structure/B14314780.png)
![4-Azaspiro[3.3]heptan-4-ium](/img/structure/B14314783.png)
![2,3-Dimethylpyrido[1,2-a]indole-1,4-dione](/img/structure/B14314796.png)
![4-[(Acridin-9-YL)amino]-3-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14314800.png)

![3-[Methyl(pentyl)amino]prop-2-enoic acid](/img/structure/B14314805.png)


